2-Ethoxycinnamic acid

説明

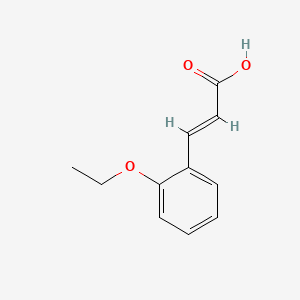

2-Ethoxycinnamic acid (CAS 69038-81-9) is a cinnamic acid derivative with the ethoxy (-OCH₂CH₃) group substituted at the ortho (2-) position of the benzene ring relative to the propenoic acid (-CH=CH-COOH) side chain. Its molecular formula is C₁₁H₁₂O₃, and it is commercially available in high purity grades (≥97–99%) for biochemical and pharmaceutical research . Structurally, it belongs to the class of α,β-unsaturated carboxylic acids, which are known for their conjugation-dependent reactivity and applications in organic synthesis, drug design, and materials science.

The compound exhibits a planar geometry in its crystalline form, stabilized by intermolecular hydrogen bonds (O–H⋯O and C–H⋯O), which influence its solubility and thermal stability . Its applications include use as a building block for synthesizing bioactive molecules, polymers, and agrochemicals, leveraging the reactivity of both the ethoxy and carboxylic acid groups .

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTDCJJEJZCEBF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901323 | |

| Record name | (E)-2-Ethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69038-81-9, 59923-03-4 | |

| Record name | 69038-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethoxycinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a base such as piperidine in pyridine at 80°C for 6 hours . The reaction mixture is then acidified and extracted to obtain the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves the same starting materials and reaction conditions but with improved efficiency and scalability.

化学反応の分析

Types of Reactions: 2-Ethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of 2-ethoxybenzoic acid.

Reduction: Formation of 2-ethoxyphenylpropanol.

Substitution: Formation of halogenated derivatives like 2-ethoxy-4-bromocinnamic acid.

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : 2-Ethoxycinnamic acid serves as a precursor for synthesizing more complex organic molecules, facilitating advancements in organic chemistry .

Biological Applications

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Medical Applications

- Neuroprotective Effects : Evidence suggests that this compound can protect neuronal cells from excitotoxic damage induced by glutamate. This neuroprotective activity is attributed to its ability to inhibit calcium influx and reduce nitric oxide overproduction in neurons .

- Potential in Cancer Treatment : The compound has been investigated for its anticancer properties, particularly in modulating cell viability and apoptosis in cancer cell lines. Its mechanisms include inhibiting specific pathways involved in tumor growth and metastasis .

Data Tables

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on primary cultured cortical neurons exposed to glutamate. The results indicated that the compound significantly reduced neuronal damage and improved cell viability compared to untreated controls. This suggests its potential utility in treating neurodegenerative conditions .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. The compound's ability to induce apoptosis was linked to its modulation of key signaling pathways involved in cell survival and death .

作用機序

The mechanism of action of 2-ethoxycinnamic acid involves its interaction with molecular targets and pathways. It can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Key Observations:

Substitution Position Effects :

- The ortho-ethoxy group in this compound introduces steric hindrance, reducing solubility in polar solvents compared to its para-substituted benzoic acid counterpart (4-ethoxybenzoic acid) .

- Cinnamic vs. Benzoic Acid Derivatives : The α,β-unsaturated system in cinnamic acid derivatives enhances conjugation, leading to lower melting points compared to benzoic acid derivatives (e.g., this compound vs. 2-ethoxybenzoic acid) .

Functional Group Impact :

- Replacing the methoxy group (2-methoxycinnamic acid) with an ethoxy group increases molecular weight and hydrophobicity, affecting solubility and bioavailability .

生物活性

2-Ethoxycinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This compound is known for its potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to the aromatic ring of cinnamic acid. Its chemical formula is and it exhibits properties typical of phenolic compounds, including antioxidant activity.

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, a study indicated that at a concentration of 5 μM, this compound preserved glutathione levels in hepatocytes exposed to toxic agents .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on different cancer cell lines have shown that this compound can significantly reduce cell viability and induce apoptosis .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several models. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound increases the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage.

- Cell Cycle Regulation : It modulates key signaling pathways involved in cell cycle regulation, leading to cell cycle arrest in cancer cells.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, this compound reduces the expression of inflammatory cytokines .

Case Studies and Experimental Data

Several studies have highlighted the pharmacological effects of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored through studies on its absorption, distribution, metabolism, and excretion (ADME). A notable study utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to assess its pharmacokinetics in rat models, revealing a half-life of approximately 8 hours post-administration .

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of 2-Ethoxycinnamic acid, and how do they address functional group identification?

Infrared (IR) spectroscopy identifies characteristic absorption bands (e.g., C=O stretching of the carboxylic acid at ~1700 cm⁻¹, ethoxy C-O-C at ~1250 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments (e.g., ethoxy group protons at δ 1.3–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbon hybridization states. Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation: Use fume hoods to avoid inhalation of aerosols/dust ().

- Spill management: Absorb with diatomite or universal binders; decontaminate surfaces with ethanol ().

- Storage: Keep in airtight containers away from light and oxidizing agents to prevent degradation ().

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

High-performance liquid chromatography (HPLC) with UV detection (λ ~270 nm for cinnamate derivatives) is standard. Purity ≥95% (by GC or HPLC) is typical for research-grade material. Calibrate instruments using certified reference standards, and report retention times/peak areas with error margins ().

Advanced Research Questions

Q. How should experimental designs be structured to investigate the pH-dependent stability of this compound in aqueous solutions?

- Variables: pH (2–12), temperature (20–40°C), and exposure time (0–72 hours).

- Methodology: Use buffer solutions adjusted to target pH levels. Monitor degradation via UV-Vis spectroscopy (absorbance decay at λ ~300 nm) or HPLC. Include controls (e.g., inert atmosphere vs. ambient oxygen) to isolate oxidation effects. Statistical analysis (ANOVA) identifies significant degradation pathways .

Q. What strategies resolve contradictions in reported reaction yields for esterification of this compound?

- Replication: Systematically test reported conditions (catalyst type, solvent polarity, stoichiometry).

- Error analysis: Quantify side products (e.g., transesterification byproducts) via LC-MS.

- Meta-analysis: Compare datasets across studies using standardized metrics (e.g., turnover frequency) and assess solvent purity, catalyst aging, or moisture interference ( ).

Q. How can researchers evaluate the biological activity of this compound while minimizing confounding variables in cell-based assays?

- Dose-response curves: Test concentrations (1–100 µM) with triplicate replicates.

- Controls: Include vehicle (DMSO) and positive controls (e.g., known inhibitors).

- Endpoint normalization: Use ATP assays or live/dead staining to account for cytotoxicity.

- Data validation: Apply clustering analysis (e.g., hierarchical clustering) to distinguish specific activity from background noise ( ).

Methodological & Ethical Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

Non-linear regression (e.g., log-logistic models) calculates EC₅₀ values. For clustered data (e.g., multiple cell lines), use mixed-effects models to account for nested variability. Report confidence intervals and effect sizes ( ).

Q. How should raw data from stability studies be documented to ensure reproducibility?

- Metadata: Record instrument calibration dates, solvent batch numbers, and ambient conditions.

- Data repositories: Deposit spectra, chromatograms, and raw datasets in public repositories (e.g., Zenodo) with CC-BY licenses.

- Appendix inclusion: Large datasets (e.g., time-lapse degradation curves) should be appended, while processed data (e.g., half-life calculations) remain in the main text ( ).

Q. What ethical guidelines apply to studies involving this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。